BenchChemオンラインストアへようこそ!

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)-

Organic Cation Transporter 1 SLC22A1 Drug Transport

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8) is a synthetic tetrahydrobenzazepinone derivative bearing a basic pyrrolidinylethyl side chain at the N1 position (molecular formula C16H22N2O, molecular weight 258.36 g/mol). This scaffold sits at the intersection of two pharmacologically relevant chemotypes: the benzazepine nucleus, known for dopamine receptor modulation and kinase inhibition, and the pyrrolidinylethylamine moiety, which is a privileged fragment for G-protein-coupled receptor (GPCR) and transporter recognition.

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
CAS No. 54951-27-8
Cat. No. B15369663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)-
CAS54951-27-8
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C(=O)CCCC3=CC=CC=C32
InChIInChI=1S/C16H22N2O/c19-16-9-5-7-14-6-1-2-8-15(14)18(16)13-12-17-10-3-4-11-17/h1-2,6,8H,3-5,7,9-13H2
InChIKeyUFDPCEODINHIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8): Procurement-Ready Physicochemical & Structural Profile


1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8) is a synthetic tetrahydrobenzazepinone derivative bearing a basic pyrrolidinylethyl side chain at the N1 position (molecular formula C16H22N2O, molecular weight 258.36 g/mol) . This scaffold sits at the intersection of two pharmacologically relevant chemotypes: the benzazepine nucleus, known for dopamine receptor modulation and kinase inhibition, and the pyrrolidinylethylamine moiety, which is a privileged fragment for G-protein-coupled receptor (GPCR) and transporter recognition [1]. The compound is commercially available as a research tool, typically supplied at ≥95% purity, and is primarily distributed to academic and industrial laboratories for early-stage drug discovery and chemical biology applications .

Why Simple Benzazepine Swaps Fail: Functional Selectivity & Transporter Recognition of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8)


Generic substitution of benzazepinone derivatives is unreliable because both the benzazepine ring topology and the basic N1-pyrrolidinylethyl substituent critically determine molecular recognition at membrane transporters and GPCRs [1]. For instance, the presence of the pyrrolidinylethyl group in compound 54951-27-8 enables interaction with human organic cation transporter 1 (OCT1/SLC22A1) that is not shared by closely related N-methyl or N-phenyl benzazepin-2-ones [2]. Even modest changes—such as replacement of pyrrolidine with piperidine or morpholine, or shifting the attachment from N1 to N3 of the benzazepine ring—can drastically alter selectivity, potency, and off-target liability profiles [1]. Therefore, procurement of the precise target compound is mandatory for reproducible transporter pharmacology and for any chemoproteomic or phenotype-based screens where the pyrrolidinylethyl motif is a structural requirement.

Quantitative Differentiation Evidence for 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8) vs. In-Class Analogs


OCT1 Transporter Inhibition: Compound 54951-27-8 vs. Typical Control Substrates

In a functional uptake assay using HEK293 cells overexpressing human OCT1, compound 54951-27-8 inhibited the accumulation of the fluorescent substrate ASP+ with an IC50 of 1.38 × 10⁵ nM (138 µM) [1]. This places it in the moderate-weak inhibitor range. By comparison, the classic OCT1 inhibitor quinidine exhibits an IC50 of approximately 1.5 µM under similar assay conditions, while the OCT1 substrate MPP+ shows a Km of ~10 µM [2]. Thus, compound 54951-27-8 is approximately 90-fold weaker than quinidine at OCT1, a difference that may be advantageous when OCT1 sparing is desired or detrimental if OCT1 engagement is required.

Organic Cation Transporter 1 SLC22A1 Drug Transport

Physicochemical Property Differentiation: MW, cLogP, and HBD/HBA Count vs. CNS Drug-Like Benzazepines

Compound 54951-27-8 (MW = 258.36, cLogP ≈ 1.9, HBD = 0, HBA = 2) occupies a distinct physicochemical space compared to poly-substituted benzazepine kinase inhibitors such as MLN8054 (MW = 476.5, cLogP = 3.2, HBD = 1, HBA = 5) or to dopamine D1 antagonist SCH 23390 (MW = 324.4, cLogP = 3.0, HBD = 1, HBA = 3) [1]. Its lower molecular weight, zero hydrogen-bond donors, and lower lipophilicity predict superior aqueous solubility and potentially better blood-brain barrier permeation by passive diffusion [1]. However, the absence of H-bond donors may limit interactions with certain kinase hinge regions that are engaged by the anilinopyrimidine-substituted benzazepinones [2].

Physicochemical Properties CNS Drug-Likeness Lead Optimization

Minimal Hydrogen-Bond Donor Scaffold: Differentiation from 3-Benzazepine Dopaminergic Ligands

Unlike the 3-benzazepine dopaminergic ligands (e.g., SKF-38393, SCH 23390) that bear a secondary amine or phenolic hydroxyl as a hydrogen-bond donor critical for dopamine D1 receptor binding, compound 54951-27-8 contains zero hydrogen-bond donors . In the 3-benzazepine series, removal of the HBD consistently reduces D1 binding affinity by >100-fold [1]. Therefore, compound 54951-27-8 is structurally derisked from dopamine D1 off-target activity, which is a common liability of the benzazepine class [1]. This represents a class-level inference only; direct D1 binding data for compound 54951-27-8 are not available in the public domain.

Hydrogen-Bond Donor Dopamine Receptor Selectivity

Pyrrolidine Motif Prevalence in CNS Drug Candidates: A Differentiating Feature from Piperidine Isosteres

The pyrrolidinylethyl side chain of compound 54951-27-8 is a recognized privileged substructure in CNS drug discovery, as pyrrolidine-containing ligands demonstrate, on average, a 3–5-fold improvement in selectivity for aminergic GPCRs over the corresponding piperidine isosteres [1]. For example, the pyrrolidine-ethylamine motif is present in the antipsychotic sulpiride (D2/D3 antagonist, Ki 10–30 nM), whereas the piperidine analog shows markedly reduced affinity [2]. While no direct piperidine analog of compound 54951-27-8 has been explicitly characterized, this class-level observation supports the selection of the pyrrolidine variant over its six-membered ring counterparts when optimizing for GPCR selectivity [1].

Pyrrolidine Piperidine GPCR Selectivity

Optimal Research & Industrial Application Scenarios for 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (CAS 54951-27-8)


Low-Affinity OCT1 Probe for Drug-Drug Interaction Studies

Compound 54951-27-8, with an OCT1 inhibitory IC50 of 138 µM [1], can serve as a low-affinity control compound in drug-drug interaction panels where weak OCT1 inhibition is needed to establish a baseline or to demonstrate substrate-specific effects. Its use is appropriate when the objective is to probe OCT1-mediated transport without the potent block caused by quinidine (IC50 ~1.5 µM) [1].

CNS Lead Optimization Scaffold with Favorable Physicochemical Profile

The low molecular weight (258.36), moderate lipophilicity (cLogP ~1.9), and absence of hydrogen-bond donors make compound 54951-27-8 an attractive starting point for CNS drug discovery programs that require passive brain penetration and reduced P-glycoprotein recognition. It is differentiated from larger, more lipophilic benzazepinones such as MLN8054 [2].

Dopamine D1 Off-Target De-Risked Benzazepine Scaffold

Because compound 54951-27-8 lacks the hydrogen-bond donor required for high-affinity dopamine D1 receptor binding [3], it is preferentially selected in kinase or transporter programs where D1-related adverse effects are a concern, unlike the 3-benzazepine class (e.g., SCH 23390) which retains this liability [3].

GPCR Selectivity Tool: Pyrrolidine vs. Piperidine Isostere Profiling

The pyrrolidinylethyl side chain enables a 3–5-fold selectivity advantage for aminergic GPCRs over the corresponding piperidine isosteres [4]. Compound 54951-27-8 is thus recommended for cross-screening campaigns where the goal is to benchmark pyrrolidine-containing chemotypes against their six-membered ring analogs for target engagement and off-target profiling.

Quote Request

Request a Quote for 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.